![molecular formula C61H40F4N2O3Ru B13789721 Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+) is a complex organometallic compound. This compound is notable for its unique structure, which includes multiple naphthalene rings and difluorophenyl groups coordinated to a central ruthenium ion. The presence of carbon monoxide in the compound’s name indicates its potential use in carbon monoxide release applications.
準備方法
The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalene and difluorophenyl precursors. These precursors are then reacted with ruthenium salts under specific conditions to form the final complex. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the formation of the complex. Industrial production methods would likely involve scaling up these reactions and optimizing the conditions to maximize yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in the oxidation state of the metal and potentially altering the compound’s properties.
Reduction: The compound can be reduced, which may affect the coordination environment around the ruthenium ion.
Substitution: Ligands in the complex can be substituted with other ligands, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: It can be used as a catalyst in various organic reactions, taking advantage of the unique properties of the ruthenium center.
Biology: The compound’s ability to release carbon monoxide can be exploited in biological studies to investigate the effects of carbon monoxide on cellular processes.
Medicine: Potential therapeutic applications include the controlled release of carbon monoxide for its anti-inflammatory and cytoprotective effects.
Industry: The compound can be used in industrial processes that require the controlled release of carbon monoxide or as a catalyst in chemical manufacturing.
作用機序
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium ion with the surrounding ligands. The presence of carbon monoxide in the compound allows for its controlled release under specific conditions, such as light irradiation or chemical triggers. The molecular targets and pathways involved in its action depend on the specific application, whether it be catalytic activity, biological effects, or therapeutic use.
類似化合物との比較
Similar compounds include other ruthenium-based complexes with different ligands. These compounds may have similar catalytic properties but differ in their ability to release carbon monoxide or their biological effects. Examples of similar compounds include:
- Tricarbonyl-rhenium complexes
- Other ruthenium complexes with different naphthalene or phenyl ligands The uniqueness of this compound lies in its specific ligand arrangement and its potential for controlled carbon monoxide release, which distinguishes it from other similar compounds.
特性
分子式 |
C61H40F4N2O3Ru |
|---|---|
分子量 |
1026.0 g/mol |
IUPAC名 |
carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+) |
InChI |
InChI=1S/C60H42F4N2O2.CO.Ru/c61-47-21-11-22-48(62)55(47)45-29-27-35-13-1-5-17-41(35)53(45)57-43-19-7-3-15-37(43)31-39(59(57)67)33-65-51-25-9-10-26-52(51)66-34-40-32-38-16-4-8-20-44(38)58(60(40)68)54-42-18-6-2-14-36(42)28-30-46(54)56-49(63)23-12-24-50(56)64;1-2;/h1-8,11-24,27-34,51-52,67-68H,9-10,25-26H2;;/q;;+2/p-2 |
InChIキー |
KQYQPDNZFSBATB-UHFFFAOYSA-L |
正規SMILES |
[C-]#[O+].C1CCC(C(C1)N=CC2=CC3=CC=CC=C3C(=C2[O-])C4=C(C=CC5=CC=CC=C54)C6=C(C=CC=C6F)F)N=CC7=CC8=CC=CC=C8C(=C7[O-])C9=C(C=CC1=CC=CC=C19)C1=C(C=CC=C1F)F.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



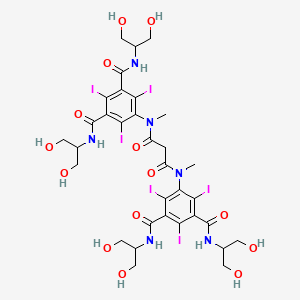
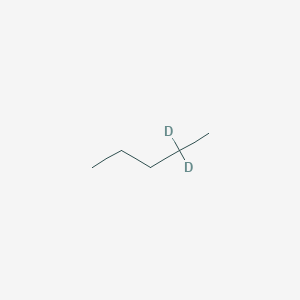
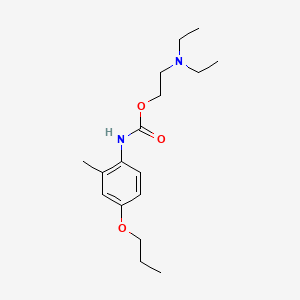
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
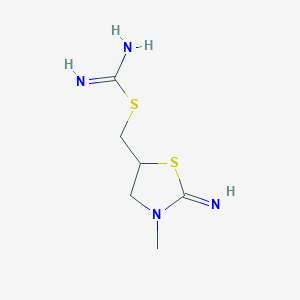

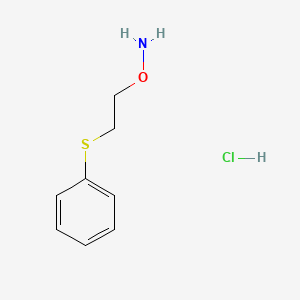
![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
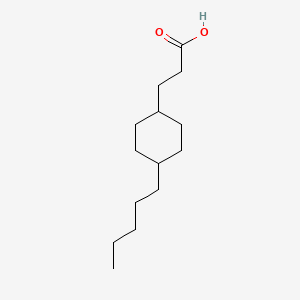
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)

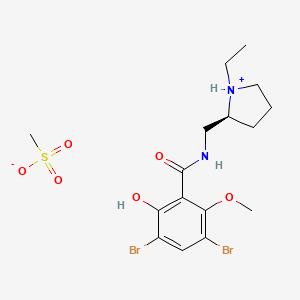
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
